N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydroindazole core linked to a thiophene-3-carboxamide moiety via a methyl bridge.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(13-9-10-23-12-13)19-11-16-15-7-3-4-8-17(15)21(20-16)14-5-1-2-6-14/h9-10,12,14H,1-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFLDMKLJOUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydroindazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Thiophene Carboxamide Moiety: This can be synthesized through the reaction of thiophene-3-carboxylic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the indazole or thiophene rings.
Substitution: Substituted derivatives at the cyclopentyl or thiophene positions.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies related to cell signaling and receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its combination of tetrahydroindazole and thiophene-3-carboxamide groups. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Positional Isomerism: The thiophene-2-carboxamide analog (C18H23N3OS) differs only in the carboxamide position on the thiophene ring. This minor alteration could significantly impact binding affinity in target proteins, as seen in other thiophene derivatives .
- Substituent Diversity : The methoxyphenyl and fluorophenyl substituents in analogs enhance antibacterial and structural rigidity, respectively . The target compound’s cyclopentyl group may offer superior metabolic stability compared to smaller alkyl or aryl groups.
- Hybrid Scaffolds : The isoxazole-thiazolo-pyridine hybrid (C20H19N3O3S2) demonstrates the versatility of thiophene-3-carboxamide in complex heterocyclic systems, though its biological relevance remains unexplored .
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a tetrahydroindazole moiety with a thiophene carboxamide. The synthesis typically involves multiple steps:
- Formation of Tetrahydroindazole : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Cyclopentyl Group : Achieved through alkylation reactions.
- Coupling with Thiophene : The final step involves the reaction of the indazole derivative with thiophene-3-carboxylic acid derivatives to form the target compound.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of thiophene derivatives. For instance, compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria. In comparative assays, these compounds exhibited better activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis than against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
| Compound Type | Gram-positive Activity (%) | Gram-negative Activity (%) |
|---|---|---|
| Thiophene Derivatives | 40.0 - 86.9 | 20.0 - 78.3 |
Antioxidant Activity
The antioxidant properties of similar thiophene compounds have been evaluated using methods such as the ABTS assay. These studies suggest that the presence of specific functional groups enhances antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Potential
Indazole derivatives are known for their anticancer properties. Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by mechanisms such as apoptosis induction and cell cycle arrest . The compound's unique structure may allow it to interact with multiple biological targets involved in cancer progression.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study evaluated several thiophene derivatives for their antibacterial efficacy. The findings indicated that modifications on the thiophene ring significantly influenced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
- Antioxidant Evaluation : Another study assessed the antioxidant activity of related compounds using various assays, confirming that certain structural features enhance radical scavenging capabilities .
- Cytotoxicity Assays : Research has demonstrated that indazole-based compounds can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
